molecular formula C9H7BrClN3 B12074268 5-(4-bromo-2-chlorophenyl)-1H-pyrazol-3-amine

5-(4-bromo-2-chlorophenyl)-1H-pyrazol-3-amine

Cat. No.: B12074268
M. Wt: 272.53 g/mol
InChI Key: CDRXGCQKUCRZCX-UHFFFAOYSA-N
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Description

5-(4-bromo-2-chlorophenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring attached to the pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromo-2-chlorophenyl)-1H-pyrazol-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-chlorophenylhydrazine and ethyl acetoacetate.

    Cyclization: The hydrazine reacts with ethyl acetoacetate under acidic conditions to form the pyrazole ring.

    Amination: The resulting intermediate undergoes amination to introduce the amine group at the 3-position of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromo-2-chlorophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

5-(4-bromo-2-chlorophenyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-bromo-2-chlorophenyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-chlorophenol: A related compound with similar substituents but lacking the pyrazole ring.

    5-(4-Bromo-2-chlorophenyl)-1H-pyrazole: Similar structure but without the amine group at the 3-position.

Uniqueness

5-(4-bromo-2-chlorophenyl)-1H-pyrazol-3-amine is unique due to the combination of its pyrazole core and the specific substituents on the phenyl ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in closely related compounds.

Properties

Molecular Formula

C9H7BrClN3

Molecular Weight

272.53 g/mol

IUPAC Name

5-(4-bromo-2-chlorophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H7BrClN3/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)

InChI Key

CDRXGCQKUCRZCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C2=CC(=NN2)N

Origin of Product

United States

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